2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810583
InChI: InChI=1S/C14H15ClN2O/c1-10(2)9-17-13(18)8-12(16-14(17)15)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3
SMILES:
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol

2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15810583

Molecular Formula: C14H15ClN2O

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one -

Specification

Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
IUPAC Name 2-chloro-3-(2-methylpropyl)-6-phenylpyrimidin-4-one
Standard InChI InChI=1S/C14H15ClN2O/c1-10(2)9-17-13(18)8-12(16-14(17)15)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3
Standard InChI Key YEAHCXSLNWKTGG-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=O)C=C(N=C1Cl)C2=CC=CC=C2

Introduction

2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidinone family. It features a pyrimidine ring with specific substituents: an isobutyl group at the 3-position, a phenyl group at the 6-position, and a chlorine atom at the 2-position. These substituents contribute to its unique chemical and physical properties, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one typically involves multi-step processes. On an industrial scale, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors with precise control over reaction parameters ensure consistent product quality. Purification methods such as recrystallization or chromatography are used to achieve high purity levels.

Biological Activities and Potential Applications

Research suggests that 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one may exhibit potential biological activities, including anticancer properties. It may interact with specific molecular targets like enzymes or receptors, modulating their activity. Preliminary studies indicate that it could inhibit certain enzymes involved in cell proliferation, although further investigation is needed to elucidate its mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one, differing in their substituents:

Compound NameStructural FeaturesUnique Aspects
3-isobutyl-6-methylpyrimidin-4(3H)-oneMethyl group instead of phenylLacks aromatic stabilization from the phenyl group
3-isobutyl-6-chloropyrimidin-4(3H)-oneChlorine instead of phenylSimilar reactivity but different electronic effects
2-butyl-4-chloro-6-phenylpyrimidineChlorine at the 4-positionDifferent substitution pattern affecting properties
5-methyl-2-chloropyrimidin-4(3H)-oneMethyl group at the 5-positionVariation in position affects reactivity

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